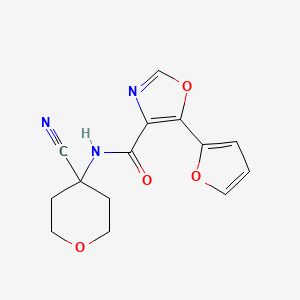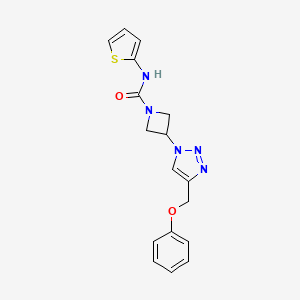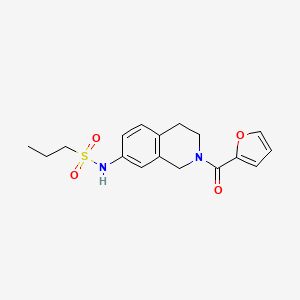
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide, commonly known as FIPI, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FIPI is a potent inhibitor of phospholipase D (PLD), which is an enzyme that plays a crucial role in various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization.
Wirkmechanismus
FIPI is a potent inhibitor of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide, which catalyzes the hydrolysis of phosphatidylcholine to generate phosphatidic acid (PA). PA is a signaling molecule that regulates various cellular processes. The inhibition of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide by FIPI results in the reduction of PA levels, which affects downstream signaling pathways. The exact mechanism of action of FIPI is still under investigation, but it is believed to involve the interaction of FIPI with the catalytic site of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide.
Biochemical and Physiological Effects
FIPI has been shown to have several biochemical and physiological effects. In cancer cells, FIPI has been shown to inhibit cell proliferation, migration, and invasion. FIPI has also been shown to induce apoptosis in cancer cells. In addition, FIPI has been shown to reduce the production of pro-inflammatory cytokines and chemokines in macrophages and other immune cells. FIPI has also been shown to reduce myocardial infarction size and improve cardiac function in preclinical models.
Vorteile Und Einschränkungen Für Laborexperimente
FIPI has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. FIPI has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using FIPI in lab experiments. FIPI has low solubility in aqueous solutions, which can make it difficult to use in some assays. In addition, FIPI has been shown to have off-target effects on other enzymes, which can complicate the interpretation of results.
Zukünftige Richtungen
FIPI has several potential future directions for research. One direction is to investigate its therapeutic potential in other diseases, such as neurodegenerative diseases and infectious diseases. Another direction is to develop more potent and selective N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide inhibitors based on the structure of FIPI. Finally, the development of new methods for delivering FIPI to specific tissues and cells could enhance its therapeutic potential.
Synthesemethoden
FIPI can be synthesized by reacting 2-furoyl chloride with 1,2,3,4-tetrahydroisoquinoline in the presence of a base, followed by reaction with propane-1-sulfonyl chloride. The final product is obtained after purification by column chromatography. The synthesis of FIPI has been reported in several research articles, and the compound has been synthesized using different methods with varying yields.
Wissenschaftliche Forschungsanwendungen
FIPI has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide is overexpressed in several types of cancer, and its inhibition by FIPI has been shown to reduce tumor growth and metastasis in preclinical models. FIPI has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In addition, FIPI has been shown to have cardioprotective effects by reducing myocardial infarction size and improving cardiac function in preclinical models.
Eigenschaften
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-10-24(21,22)18-15-6-5-13-7-8-19(12-14(13)11-15)17(20)16-4-3-9-23-16/h3-6,9,11,18H,2,7-8,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJLKBEDGTYADNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC2=C(CCN(C2)C(=O)C3=CC=CO3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)propane-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

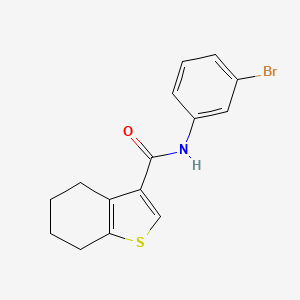
![2-{[1-(2-azepan-1-yl-2-oxoethyl)-1H-indol-3-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2457458.png)
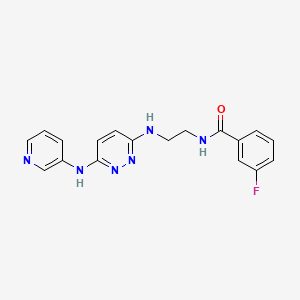
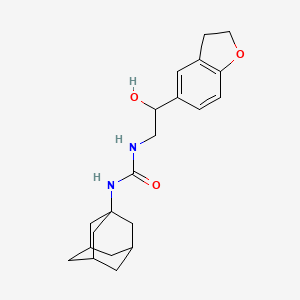
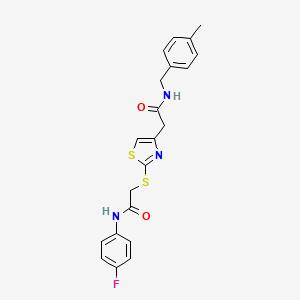
![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2457464.png)

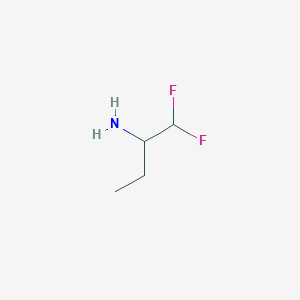
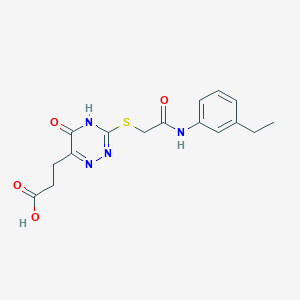
![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-ethoxybenzamide](/img/structure/B2457474.png)
![2-[(Oxan-3-yl)methoxy]-1,3-thiazole](/img/structure/B2457476.png)
![N~4~-(4-chlorobenzyl)-5-methyl-1-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridyl]-1H-pyrazole-4-carboxamide](/img/structure/B2457477.png)
